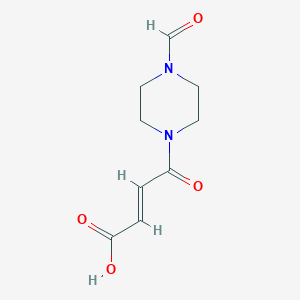

4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid

Description

4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid is a substituted 4-oxobut-2-enoic acid derivative featuring a formylpiperazine moiety. This compound belongs to a class of acylacrylic acids known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytoprotective properties . Its structure combines a conjugated α,β-unsaturated carbonyl system with a piperazine ring substituted by a formyl group, which may influence reactivity and biological interactions.

Properties

IUPAC Name |

(E)-4-(4-formylpiperazin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-7-10-3-5-11(6-4-10)8(13)1-2-9(14)15/h1-2,7H,3-6H2,(H,14,15)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWGBJATURZNA-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C=O)C(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid typically involves the reaction of piperazine derivatives with formylating agents and subsequent reactions to introduce the oxobutenoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow reactions and the use of robust catalysts to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Treatment of Metabolic Disorders

Research indicates that compounds similar to 4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid can act as agonists of G-protein coupled receptor 43 (GPR43), which is implicated in metabolic regulation. These compounds have shown promise in treating:

- Type 2 Diabetes Mellitus : By modulating GPR43 activity, these compounds may improve insulin sensitivity and glucose metabolism .

- Dyslipidemia : They help manage lipid profiles, reducing risks associated with cardiovascular diseases .

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, the synthesis of related organotin derivatives has demonstrated effective antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

Synthesis and Derivative Development

The synthesis of 4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid can lead to various derivatives that serve as intermediates in the creation of complex heterocyclic compounds. These derivatives are valuable in medicinal chemistry for developing novel therapeutic agents .

Case Study 1: GPR43 Modulation

A study focused on the modulation of GPR43 by novel compounds showed that administration of these agents improved metabolic parameters in diabetic models. The results indicated a reduction in hyperglycemia and improved lipid profiles, validating the therapeutic potential of such compounds .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives synthesized from 4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid were tested against a panel of bacteria and fungi. The results demonstrated significant antimicrobial activity, suggesting that these compounds could be developed into new antimicrobial agents for clinical use .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The formyl group and the piperazine ring play crucial roles in its reactivity and binding properties. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations in Piperazine-Substituted Derivatives

The piperazine ring in 4-oxobut-2-enoic acid derivatives is a common pharmacophore, with substituents modulating physicochemical and biological properties. Key analogs include:

Key Observations :

Pharmacological Activities

Substituents significantly influence bioactivity:

- Antioxidant Activity: Hydrazone and oxime derivatives of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid show potent antioxidant effects (e.g., IC₅₀ values < 50 μM) . The formylpiperazinyl analog’s activity is unreported but may leverage similar mechanisms.

- Antimicrobial Activity: Pyridazinones and thiazoles derived from 4-oxobut-2-enoic acids exhibit broad-spectrum antimicrobial effects. The formyl group’s electron-withdrawing nature could enhance reactivity in such derivatives .

- Cytotoxicity: Compounds like (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid show moderate cytotoxicity (IC₅₀: 36.2 μM against MCF-7 cells), suggesting that substituents on the anilino group modulate potency .

Physicochemical Properties

| Property | 4-(4-Formylpiperazinyl)-4-oxobut-2-enoic Acid | (Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid | (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid |

|---|---|---|---|

| Solubility in Water | Likely low (predicted) | Insoluble | Not reported |

| pKa | ~2.8 (estimated) | 2.81 ± 0.25 | Data unavailable |

| Stability in Protic Solvents | Unknown | Stable in CDCl₃, hydrolyzes in CD₃OD | Suspected hydrolytic sensitivity |

| LogP | -1.5 (predicted) | -2.6 (measured) | Higher due to nitro group |

Notes:

- The formylpiperazinyl analog’s solubility is expected to be low due to its polar yet bulky substituent.

- The nitro-substituted analog (CAS: 63104-97-2) may pose higher toxicity risks, as nitro groups are often associated with reactive metabolites .

Biological Activity

4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a piperazine moiety and a conjugated enone system. The synthesis typically involves multi-step organic reactions, often starting from readily available piperazine derivatives and oxobutenoic acid precursors.

Synthetic Route Overview

- Starting Materials : Piperazine derivatives and oxobutenoic acid.

- Reaction Conditions : Commonly involves condensation reactions under acidic or basic conditions.

- Yield Optimization : Purification through recrystallization or chromatography to isolate the desired product.

Biological Activity

The biological activity of 4-(4-formylpiperazinyl)-4-oxobut-2-enoic acid has been explored in various contexts, particularly for its potential as an enzyme inhibitor and therapeutic agent.

The compound is believed to exert its effects through the inhibition of specific enzymes involved in metabolic pathways. Research indicates that it may act as a potent inhibitor of kynurenine-3-hydroxylase, an enzyme implicated in neuroinflammation and metabolic disorders .

Therapeutic Implications

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against a range of pathogens.

- Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in inhibiting the growth of certain cancer cell lines.

- Neurological Applications : Given its action on kynurenine metabolism, it may have applications in treating neurological disorders associated with dysregulated kynurenine pathways.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 4-(4-formylpiperazinyl)-4-oxobut-2-enoic acid:

Comparative Analysis

To understand the relative potency and selectivity of 4-(4-formylpiperazinyl)-4-oxobut-2-enoic acid, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-Amino-2-hydroxybutyric acid | Enzyme inhibition | Moderate anticancer activity |

| 3-Hydroxykynurenine | Neuroprotective effects | Limited antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation of formylpiperazine derivatives with maleic anhydride in solvents like dichloromethane or acetic acid. Key steps include refluxing at 60–80°C for 6–12 hours and monitoring reaction progress via TLC. Yield optimization can be achieved by adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to anhydride) and using anhydrous conditions to minimize hydrolysis . Post-synthesis purification involves recrystallization from ethanol or acetone to achieve >95% purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxobut-2-enoic acid moiety and formyl group) .

- NMR (¹H and ¹³C) : Confirms stereochemistry (Z/E configuration) and piperazinyl substitution patterns. For example, the formyl proton appears as a singlet at ~8.1 ppm in DMSO-d₆ .

- Potentiometric Titration : Determines purity (94–96% range) and dissociation constants (pKa ≈ 2.8–3.1 for the carboxylic acid group) using isopropyl alcohol:acetone (4:3 v/v) as the solvent system .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

- Methodology : Solubility is tested in polar (water, DMSO) and nonpolar solvents (toluene) via shake-flask methods at 25°C. Stability studies involve HPLC analysis under physiological pH (7.4) and temperature (37°C) over 24–72 hours to detect degradation products. Pre-formulation with cyclodextrins or liposomes may enhance aqueous solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous 4-oxobut-2-enoic acid derivatives?

- Methodology : Discrepancies in cytotoxicity or enzyme inhibition data (e.g., IC₅₀ variations across studies) can arise from differences in cell lines, assay protocols, or stereochemical purity. Researchers should:

- Validate assays using standardized protocols (e.g., MTT for cytotoxicity, fluorometric enzyme assays).

- Re-evaluate compound stereochemistry via X-ray crystallography or chiral HPLC to rule out isomeric impurities .

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects in in vitro studies) .

Q. How can computational modeling guide the design of 4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid derivatives with improved target selectivity?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs). The formylpiperazinyl group often interacts with hydrophobic pockets, while the oxobut-2-enoic acid moiety forms hydrogen bonds .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with bioactivity. Modify R-groups based on Hammett σ values to enhance binding affinity .

Q. What experimental approaches elucidate the compound’s mechanism of action in modulating cellular pathways?

- Methodology :

- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS identifies differentially expressed genes/proteins in treated vs. control cells (e.g., apoptosis-related markers like Bcl-2 or caspase-3) .

- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify inhibited/enhanced enzymes. The compound may target PI3K/AKT or MAPK pathways due to structural similarity to known inhibitors .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during chemical modifications of the 4-oxobut-2-enoic acid core?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., formyl group with acetals) during nucleophilic additions to the α,β-unsaturated system .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and minimizes decomposition in Michael addition reactions with thiols or amines .

Q. What metrological practices ensure reproducibility in quantifying biological activity?

- Methodology :

- Standardized Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) in all assays.

- Inter-laboratory Validation : Share samples with collaborating labs to cross-validate IC₅₀ values and minimize instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.